N-(Phosphonomethyl)(2-13C)glycine is a phosphonomethyl derivative of glycine with a 13C isotope at the second carbon position. Its chemical formula is C3H8NO5P, with one carbon atom being the heavier 13C isotope. The compound is a white crystalline solid, highly soluble in water . Its structure consists of a glycine molecule with a phosphonomethyl group attached to the amino group.
N-(Phosphonomethyl)(2-¹³C)glycine acts similarly to glyphosate. It inhibits the enzyme 5-enolpyruvyl shikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, a crucial metabolic pathway for plants to synthesize aromatic amino acids and other essential compounds []. This inhibition disrupts plant growth and ultimately leads to death.
N-(Phosphonomethyl)(2-¹³C)glycine shares the same safety concerns as glyphosate. It is considered to be relatively low in toxicity for mammals []. However, it can irritate the skin and eyes upon contact.
Here are some safety points to consider:
N-(Phosphonomethyl)(2-¹³C)glycine, also known as Glyphosate-2-¹³C, is a isotopically labeled variant of the herbicide glyphosate. Glyphosate is the active ingredient in many popular weedkillers and is one of the most widely used herbicides globally []. The ¹³C isotope substitution at the second carbon position of the glycine moiety is a valuable tool for researchers studying the fate, metabolism, and mode of action of glyphosate in plants and the environment.
¹³C is a stable isotope of carbon with a slightly higher atomic mass than the more common ¹²C isotope. By incorporating ¹³C into a specific position of a molecule, scientists can use techniques like mass spectrometry to track the movement and transformation of that molecule in complex systems. In the case of N-(Phosphonomethyl)(2-¹³C)glycine, the ¹³C label allows researchers to distinguish between applied glyphosate and its metabolites or degradation products in plant tissues or environmental samples []. This is crucial for understanding how glyphosate is absorbed, transported, and broken down within plants, and how it interacts with the environment.
N-(Phosphonomethyl)(2-¹³C)glycine has several applications in scientific research related to glyphosate:
The primary biological activity of N-(Phosphonomethyl)(2-13C)glycine is the inhibition of the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase). This enzyme is crucial for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and some microorganisms . By inhibiting this pathway, the compound disrupts protein synthesis and plant growth.
In soil bacteria, studies have shown that some species, such as certain Pseudomonas sp., can cleave the carbon-nitrogen bond of the compound, releasing glycine. This glycine can then be incorporated into various biomolecules, including purines, proteins, and nucleic acids.
The synthesis of N-(Phosphonomethyl)(2-13C)glycine typically involves a modification of the standard glyphosate synthesis methods to incorporate the 13C isotope. Two main approaches are commonly used:
To incorporate the 13C isotope, 13C-labeled glycine or formaldehyde is used in these synthesis methods.
N-(Phosphonomethyl)(2-13C)glycine has several applications, primarily in research:
N-(Phosphonomethyl)(2-13C)glycine interacts with various biological and environmental components:
Several compounds share structural or functional similarities with N-(Phosphonomethyl)(2-13C)glycine:
N-(Phosphonomethyl)(2-13C)glycine is unique due to its 13C label, which allows for precise tracking in research studies. This feature distinguishes it from other similar compounds and makes it particularly valuable for metabolic and environmental fate studies of glyphosate.
Corrosive;Environmental Hazard